1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine
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Overview
Description
1-Phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine is a heterocyclic compound that belongs to the tetrazole family Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine typically involves the reaction of phenylhydrazine with pyridine-2-carboxaldehyde to form an intermediate hydrazone. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the desired tetrazole derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halogens or other electrophiles to form substituted tetrazoles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Halogens, electrophiles; often in the presence of a base or catalyst.
Major Products Formed:
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Amine derivatives.
Substitution: Substituted tetrazoles with various functional groups.
Scientific Research Applications
1-Phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties. It is also studied for its potential use in drug delivery systems.
Industry: Utilized in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The compound’s ability to penetrate cell membranes enhances its efficacy in targeting intracellular pathways.
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole: Lacks the pyridin-2-ylmethyl group, resulting in different biological activities.
2-Phenyl-2H-tetrazole: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
5-Phenyl-1H-tetrazole: Another tetrazole derivative with distinct properties due to the position of the phenyl group.
Uniqueness: 1-Phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine stands out due to its unique substitution pattern, which imparts specific chemical and biological properties. The presence of both phenyl and pyridin-2-ylmethyl groups enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
1-phenyl-N-(pyridin-2-ylmethyl)tetrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6/c1-2-7-12(8-3-1)19-13(16-17-18-19)15-10-11-6-4-5-9-14-11/h1-9H,10H2,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGYKYWWHCLVONH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)NCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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